(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl group substituted with an ethyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethylbenzyl chloride from ethylbenzene through chloromethylation using acetal, chlorosulfonic acid, and a Lewis acid catalyst.
Amino Acid Formation: The 4-ethylbenzyl chloride is then reacted with a suitable amino acid precursor under controlled conditions to introduce the amino group and form the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(4-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid: Features an isopropyl group instead of an ethyl group.
Uniqueness
(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the para position of the benzyl ring can affect the compound’s interactions with molecular targets, making it distinct from its analogs.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(4-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
CXWJUDRNVKQFKJ-NSHDSACASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](CN)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
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